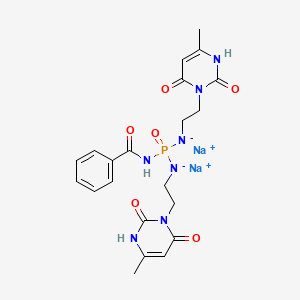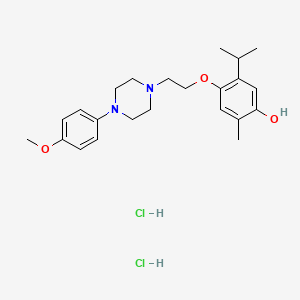
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride is a complex organic compound It is characterized by the presence of a phenol group, a piperazine ring, and various substituents that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the phenol derivative, followed by the introduction of the piperazine ring and subsequent functionalization to achieve the desired substituents. Common reagents used in these reactions include methoxyphenol, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often optimize reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group may yield quinones, while nitration can introduce nitro groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-methoxy-, acetate: Similar in structure but lacks the piperazine ring and additional substituents.
Phenol, 4-ethyl-2-methoxy-: Contains an ethyl group instead of the piperazine ring.
Mequinol (4-methoxyphenol): A simpler compound with a methoxy group in the para position.
Uniqueness
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride is unique due to its complex structure, which includes a piperazine ring and multiple substituents
Eigenschaften
CAS-Nummer |
103840-38-6 |
|---|---|
Molekularformel |
C23H34Cl2N2O3 |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;dihydrochloride |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-17(2)21-16-22(26)18(3)15-23(21)28-14-13-24-9-11-25(12-10-24)19-5-7-20(27-4)8-6-19;;/h5-8,15-17,26H,9-14H2,1-4H3;2*1H |
InChI-Schlüssel |
JTBVHRBYCYFBCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=C(C=C3)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)

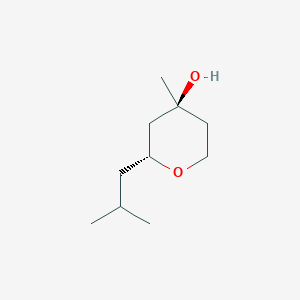

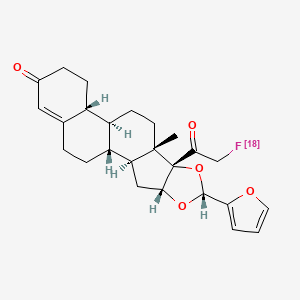



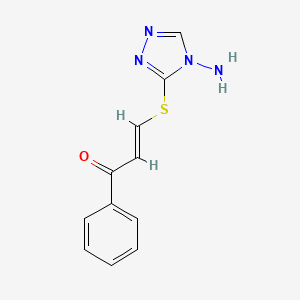
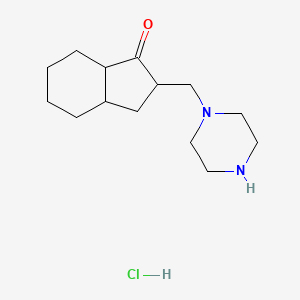
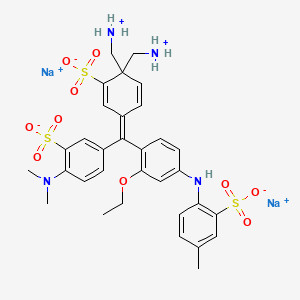
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)

